8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Kinase Inhibitor Oncology Medicinal Chemistry

Researchers targeting the HPK1/FLT3 kinase axis often struggle to source intermediates with the exact substitution pattern required by lead patents. This compound directly addresses that bottleneck. Based on patent evidence, it serves as a non-substitutable entry point for AU Patent AU2022364646B2 inhibitor libraries. - Patent-aligned 8-methoxy-3-phenyl substitution profile for precise kinase inhibitor SAR exploration. - Unique selectivity orientation distinct from common 2-aryl adenosine A3 antagonists. - Ensures synthetic route fidelity and downstream IP integrity for oncology programs.

Molecular Formula C17H13N3O
Molecular Weight 275.311
CAS No. 1029784-89-1
Cat. No. B2614687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS1029784-89-1
Molecular FormulaC17H13N3O
Molecular Weight275.311
Structural Identifiers
SMILESCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=CC=C4
InChIInChI=1S/C17H13N3O/c1-21-12-7-8-15-13(9-12)17-14(10-18-15)16(19-20-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)
InChIKeyMMNOVHGAQVRBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: HPK1/FLT3 Kinase Inhibitor Scaffold


8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 1029784-89-1) is a heterocyclic compound defined by a fused 1H-pyrazolo[4,3-c]quinoline tricyclic core substituted with a methoxy group at the 8-position and a phenyl ring at the 3-position . This precise substitution pattern constitutes a versatile intermediate scaffold within the broader 1H-pyrazolo[4,3-c]quinoline class, which has been explicitly claimed in recent patents for the development of inhibitors targeting hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3) for oncology applications [1].

Scaffold 8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Pathway HPK1/FLT3 kinase inhibitor intermediate
Selection Patent-defined synthetic scaffold

Substitution Risks for 8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Simply interchanging this specific compound (CAS 1029784-89-1) with other pyrazolo[4,3-c]quinoline analogs is scientifically unjustifiable without rigorous validation due to the profound impact of its distinct substitution architecture on both biological activity and chemical reactivity. The presence and precise position of the 8-methoxy substituent and the unsubstituted 3-phenyl ring create a unique electronic and steric environment that dictates kinase binding selectivity and functional group tolerance for downstream derivatization [1][2]. While the broader pyrazoloquinoline class exhibits varied activities—from adenosine A3 receptor antagonism (nanomolar Ki for specific 2-aryl derivatives) to anti-inflammatory effects—each substitution pattern produces a distinct structure-activity relationship (SAR) profile [2][3]. Consequently, using a generic analog introduces unacceptable variability in research outcomes, synthetic yields, and potential intellectual property positioning, making this specific intermediate a non-substitutable entity in targeted synthesis programs [1].

Substitution pattern dictates kinase selectivity
Analog replacement may shift target engagement profile; distinct substitution required for HPK1/FLT3 vs other kinases.
Patent-defined utility may not transfer
Generic pyrazoloquinoline cores lack the specific substitution covered by AU2022364646B2, limiting synthesis IP position.
Divergent SAR across pyrazoloquinoline class
Anti-inflammatory and A3 antagonist analogs have fundamentally different substitution requirements; structural mismatch misdirects biological readout.

Comparative Evidence: 8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Patent-Protected HPK1/FLT3 Scaffold vs. Generic Pyrazoloquinolines

This specific substitution pattern (8-methoxy, 3-phenyl) is explicitly claimed as a key intermediate in the synthesis of novel HPK1 and FLT3 kinase inhibitors. The AU Patent AU2022364646B2 defines Formula I compounds that encompass this exact core, differentiating it from generic, unsubstituted 1H-pyrazolo[4,3-c]quinolines which lack the required substitution for the claimed biological activity and are not covered by the same patent estate [1].

Patent Scope
Head-to-head
Encompassed by AU2022364646B2 claims vs Unsubstituted core not covered
IP position supports synthesis pathway
Based on patent legal claims
Kinase Inhibitor Oncology Medicinal Chemistry

HPK1/FLT3 Kinase vs. A3 Adenosine Receptor Selectivity

The 8-methoxy-3-phenyl substitution pattern on the 1H-pyrazolo[4,3-c]quinoline core is associated with HPK1 and FLT3 kinase inhibition in patent literature, a mechanism distinct from the adenosine A3 receptor antagonism observed for 2-aryl substituted analogs [1][2]. For instance, 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones demonstrate nanomolar A3 receptor affinity (e.g., 6c, Ki = 9 nM) [2]. The 1H-tautomer with 8-methoxy substitution is structurally predisposed to target a different class of proteins (kinases vs. GPCRs), highlighting a fundamental divergence in biological utility [1].

Target Selectivity
Cross-study
HPK1/FLT3 kinase inhibition vs A3 adenosine receptor (Ki 9 nM)
Target class divergence supports kinase research
Cross-study comparison; distinct readouts
Kinase Selectivity Target Engagement SAR

Structural Divergence from Anti-Inflammatory Pyrazoloquinolines

The compound's structure differs fundamentally from the 3-amino-4-(arylamino)-1H-pyrazolo[4,3-c]quinoline derivatives which exhibit anti-inflammatory activity via iNOS/COX-2 inhibition [1]. While those compounds (e.g., 2i and 2m) show potent NO production inhibition comparable to 1400W, the 8-methoxy-3-phenyl analog lacks the critical 3-amino and 4-(arylamino) groups necessary for that specific mechanism, as demonstrated by QSAR analysis highlighting the importance of those moieties for activity [1].

Anti-inflammatory Divergence
Class-level
Lacks required 3-amino/4-arylamino groups for iNOS/COX-2 inhibition
Not applicable for anti-inflammatory screens
Class-level inference from QSAR data
Anti-inflammatory Structural Differentiation Medicinal Chemistry

Application Scenarios for 8-Methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Patent-Protected HPK1/FLT3 Inhibitor Synthesis

This is the primary and most validated application scenario. The compound serves as a direct intermediate for the synthesis of novel substituted 1H-pyrazolo[4,3-c]quinolines claimed as HPK1 and FLT3 inhibitors in AU Patent AU2022364646B2 [1]. Researchers and industrial labs can use this core to build focused libraries around the 1H-pyrazolo[4,3-c]quinoline scaffold with a predefined 8-methoxy and 3-phenyl substitution, directly entering the chemical space protected by the patent for potential development in oncology.

Targeted Kinase Probe Development

Given the structural divergence from A3 adenosine receptor antagonists (2-aryl substituted) and anti-inflammatory derivatives (3-amino-4-arylamino), this specific compound is a rational choice for medicinal chemistry programs aimed at exploring kinase inhibition, particularly HPK1 and FLT3, based on patent disclosures [1][2]. Procuring this intermediate allows for the exploration of structure-activity relationships (SAR) at positions distinct from the 2- and 4-positions, which are critical for the other activity profiles, thereby enabling the development of selective kinase probes [1][3].

HPK1/FLT3 Signaling Pathway Investigation

By using this compound as a precursor for synthesizing tool molecules, researchers can generate chemical probes to investigate the biological function and therapeutic potential of HPK1 and FLT3 kinases in cellular models of cancer and immune-oncology [1]. This application is supported by the patent's focus on treating diseases modulated by these kinases, distinguishing it from other pyrazoloquinoline-based probes that target adenosine receptors or inflammatory enzymes [1][3].

Application
Selection Property
Validation Focus
HPK1/FLT3 inhibitor synthesis
Scaffold identity and substitution pattern
Synthetic route and IP landscape review
Targeted kinase probe development
Kinase selectivity profile context
Profiling against HPK1/FLT3 and off-targets
HPK1/FLT3 signaling research
Pathway-specific tool compound suitability
Cellular target engagement and signaling
Quote Request

Request a Quote for 8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.